

# Introduction: The Structural Versatility of 3-Aminobenzofuran-2-carbaldehyde

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## Compound of Interest

Compound Name:	3-Aminobenzofuran-2-carbaldehyde
CAS No.:	163079-28-5
Cat. No.:	B060340

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**3-Aminobenzofuran-2-carbaldehyde** is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the 3-aminobenzofuran scaffold in a variety of biologically active molecules.[1][2][3] Its structural complexity arises not only from its fused ring system but also from its potential to exist in multiple tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert, and this dynamic equilibrium can have profound implications for a molecule's chemical reactivity, spectroscopic properties, and biological activity.[4][5] Understanding the predominant tautomeric forms of **3-Aminobenzofuran-2-carbaldehyde** is therefore crucial for its application in drug design and development.

This technical guide provides a comprehensive exploration of the potential tautomeric forms of **3-Aminobenzofuran-2-carbaldehyde**, detailing the theoretical underpinnings of their existence and the experimental and computational methodologies required for their characterization.

## Plausible Tautomeric Forms: An Exploration of Structural Isomerism

The structure of **3-Aminobenzofuran-2-carbaldehyde** features an amino group and a carbaldehyde group attached to the furan ring, creating the potential for two primary types of tautomerism: amino-imine and keto-enol tautomerism.

### The Amino Form (A)

This is the most commonly depicted form of the molecule, featuring a primary amino group at the C3 position and a carbaldehyde at the C2 position.

### The Imino Form (B)

Proton transfer from the amino group to the carbaldehyde oxygen can lead to the formation of an imino tautomer. This form contains a hydroxyl group and an imine functional group.

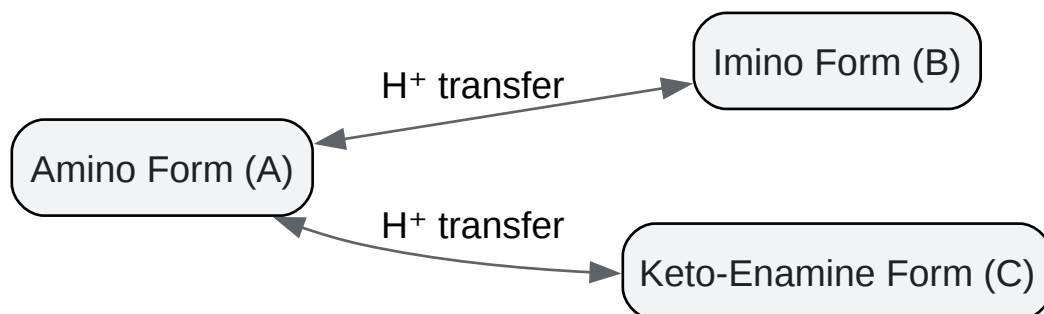
### The Keto-Enamine Form (C)

A less common but plausible tautomer involves the participation of the benzofuran ring system, leading to a keto-enamine form. This would disrupt the aromaticity of the furan ring, which is generally energetically unfavorable.

The equilibrium between these forms is influenced by various factors, including the solvent, temperature, and pH.<sup>[4]</sup>

## Visualizing the Tautomeric Equilibrium

The interplay between the major potential tautomers can be visualized as a dynamic equilibrium.



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Caption: Proposed tautomeric equilibrium of **3-Aminobenzofuran-2-carbaldehyde**.

## Experimental Characterization of Tautomeric Forms

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for the unambiguous identification and quantification of the tautomeric forms of **3-Aminobenzofuran-2-carbaldehyde** in different environments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.<sup>[5]</sup> Distinct chemical shifts and coupling constants for the protons and carbons in each tautomer allow for their identification and the determination of their relative populations.

Key Spectroscopic Markers:

Tautomer	Key <sup>1</sup> H NMR Signals	Key <sup>13</sup> C NMR Signals
Amino Form (A)	- Singlet for the -NH <sub>2</sub> protons. - Singlet for the aldehyde proton (-CHO).	- Signal for the aldehyde carbon.
Imino Form (B)	- Singlet for the -OH proton. - Singlet for the imine proton (-CH=NH).	- Signal for the imine carbon.
Keto-Enamine (C)	- Signal for the N-H proton. - Signals for the non-aromatic protons on the furan ring.	- Signal for the keto carbon.

Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Analysis

- Sample Preparation: Prepare solutions of **3-Aminobenzofuran-2-carbaldehyde** in a range of deuterated solvents with varying polarities and hydrogen-bonding capabilities (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, Methanol-d<sub>4</sub>) at a concentration of approximately 5-10 mg/mL.

- Data Acquisition:
  - Acquire  $^1\text{H}$  NMR spectra for each sample.
  - Acquire  $^{13}\text{C}$  NMR and DEPT spectra to aid in carbon signal assignment.
  - Perform 2D NMR experiments, such as COSY and HSQC, to establish proton-proton and proton-carbon correlations, respectively.
- Data Analysis:
  - Integrate the characteristic signals for each identified tautomer to determine their relative ratios in each solvent.
  - Analyze the effect of solvent polarity on the tautomeric equilibrium.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers, as each will likely exhibit a unique absorption spectrum due to differences in their conjugated systems.[6]

### Experimental Protocol: UV-Vis Spectroscopic Analysis

- Sample Preparation: Prepare dilute solutions of the compound in various solvents (e.g., ethanol, acetonitrile, water) with concentrations in the micromolar range.
- Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-600 nm.
- Data Analysis:
  - Identify the  $\lambda_{\text{max}}$  for each absorption band.
  - Correlate changes in the absorption spectra with changes in solvent polarity to infer shifts in the tautomeric equilibrium.

## X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.<sup>[7][8][9][10]</sup>

#### Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** Grow single crystals of **3-Aminobenzofuran-2-carbaldehyde** suitable for X-ray diffraction, for example, by slow evaporation from an appropriate solvent.
- **Data Collection:** Collect diffraction data using a single-crystal X-ray diffractometer.
- **Structure Solution and Refinement:** Solve and refine the crystal structure to determine the precise atomic positions and confirm the connectivity, thereby identifying the solid-state tautomer.

## Computational Chemistry: A Theoretical Approach

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of the different tautomers and for aiding in the interpretation of experimental spectroscopic data.<sup>[11]</sup>

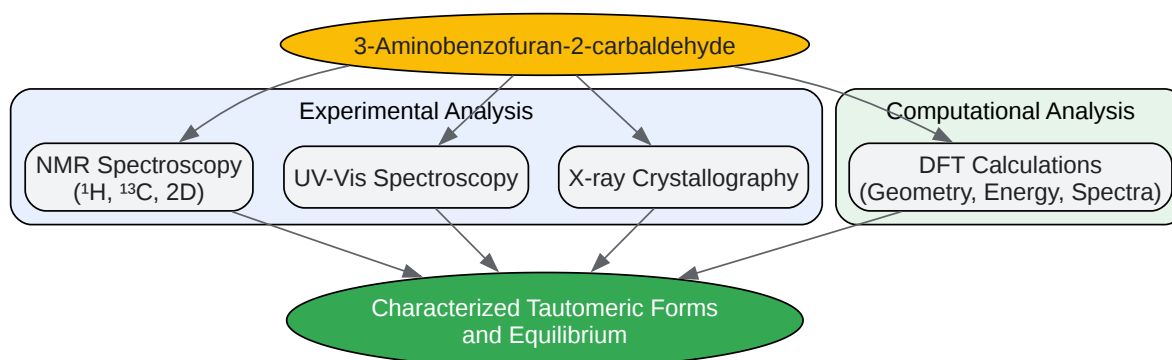
#### Computational Protocol: DFT Calculations

- **Structure Optimization:** Build the 3D structures of all plausible tautomers and perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
- **Energy Calculations:** Calculate the single-point energies of the optimized structures to determine their relative stabilities.
- **Spectroscopic Prediction:**
  - Calculate the theoretical NMR chemical shifts for each tautomer and compare them with the experimental data.
  - Simulate the UV-Vis spectra for each tautomer to aid in the assignment of the experimental absorption bands.

- Solvent Effects: Incorporate a solvent model (e.g., Polarizable Continuum Model) in the calculations to predict the influence of different solvents on the tautomeric equilibrium.

## Workflow for Tautomer Characterization

The following diagram illustrates a comprehensive workflow for the investigation of the tautomeric forms of **3-Aminobenzofuran-2-carbaldehyde**.



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Caption: Integrated workflow for tautomer analysis.

## Conclusion

The potential for tautomerism in **3-Aminobenzofuran-2-carbaldehyde** adds a layer of complexity that is critical to understand for its successful application in drug discovery and development. A combined experimental and computational approach, as outlined in this guide, is essential for the comprehensive characterization of its tautomeric forms. By elucidating the predominant tautomers in different environments, researchers can gain a deeper understanding of the structure-activity relationships of this important heterocyclic scaffold, ultimately leading to the design of more effective and targeted therapeutic agents.

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